molecular formula C10H13NO3 B12314317 Methyl 4-(1-amino-2-hydroxyethyl)benzoate

Methyl 4-(1-amino-2-hydroxyethyl)benzoate

Cat. No.: B12314317
M. Wt: 195.21 g/mol
InChI Key: MFAVCDGFBDRLGW-UHFFFAOYSA-N
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Description

Methyl 4-(1-amino-2-hydroxyethyl)benzoate is a chemical compound with the molecular formula C10H13NO3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a benzoate group attached to a methyl ester, with an amino and hydroxyethyl substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-amino-2-hydroxyethyl)benzoate typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of the compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-amino-2-hydroxyethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of 4-(1-amino-2-oxoethyl)benzoate.

    Reduction: Formation of 4-(1-amino-2-hydroxyethyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(1-amino-2-hydroxyethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride
  • This compound hydrobromide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyethyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-(1-amino-2-hydroxyethyl)benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3

InChI Key

MFAVCDGFBDRLGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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